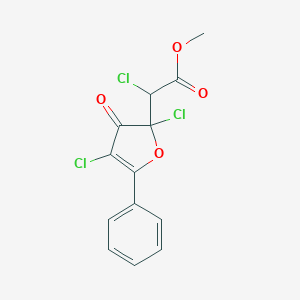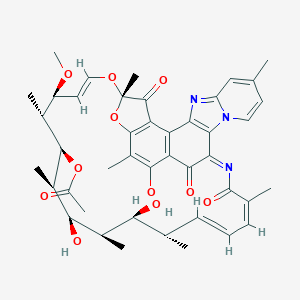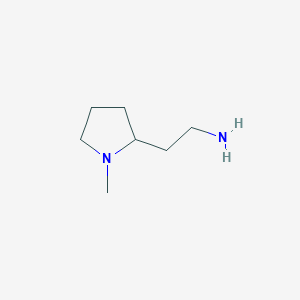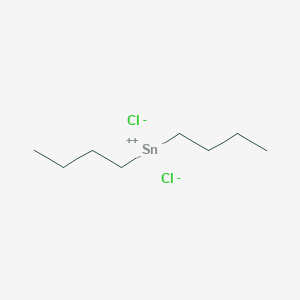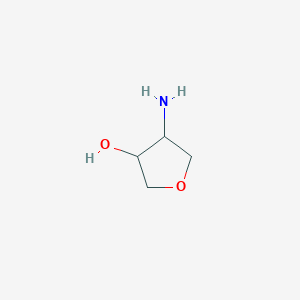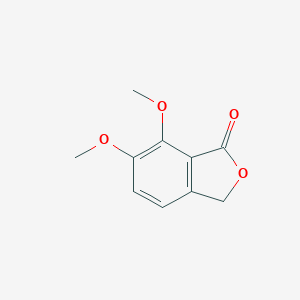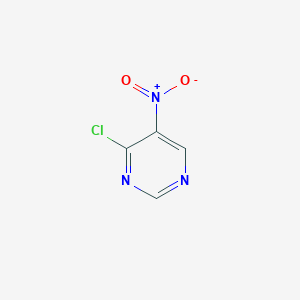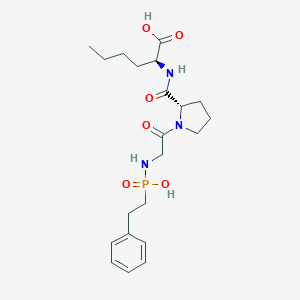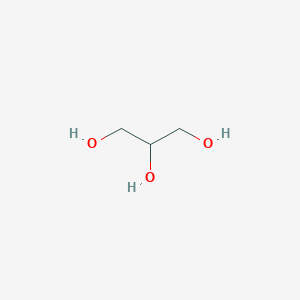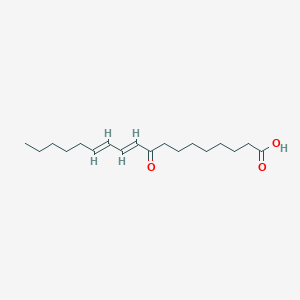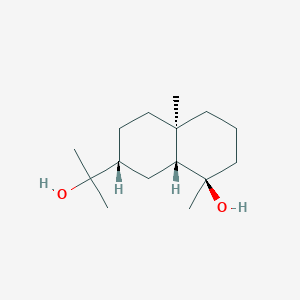
Cryptomeridiol
Overview
Description
Cryptomeridiol Description
This compound is a eudesmane-type sesquiterpene diol, known as the active principle component of the antispasmodic Proximol. Despite its long-standing use, the biosynthesis pathway of this compound had been unclear until recent studies shed light on it. A sesquiterpene cyclase from Tripterygium wilfordii (TwCS) was found to catalyze the conversion of (E,E)-farnesyl pyrophosphate (FPP) to this compound. This discovery was made possible through a modular pathway engineering system in Saccharomyces cerevisiae, which allowed for the optimization of this compound yield in laboratory conditions .
Synthesis Analysis
The synthesis of this compound has been approached through various methods. One such method involves the use of a sesquiterpene cyclase from Tripterygium wilfordii, which directly catalyzes the conversion of FPP to this compound. This process was further optimized using modular pathway engineering and CRISPR-Cas9 systems in S. cerevisiae, leading to a significant production of this compound . Additionally, a short-step synthetic approach to the eudesmane skeleton, which includes this compound, has been developed using aldol cyclization as a key step, starting from known precursors .
Molecular Structure Analysis
This compound's molecular structure is characterized by its eudesmane skeleton, which is a common framework for many sesquiterpenes. The structure has been elucidated using techniques such as NMR spectroscopy, which confirmed the identity of this compound as the major product in the biosynthesis studies . Furthermore, the molecular structure of this compound derivatives has been investigated through biotransformations, leading to the production of new derivatives with hydroxylation at specific positions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including biotransformations mediated by microorganisms. For instance, the filamentous fungus Gliocladium roseum has been used to achieve hydroxylation at C-11 of 4alpha- and 4beta-hydroxyeudesmane derivatives, producing new this compound derivatives in good yields . Similarly, Exserohilum halodes has been employed for the microbial transformation of a 4alpha-hydroxylated eudesmane, resulting in regioselective hydroxylations and the synthesis of this compound analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structures. For instance, the introduction of hydroxyl groups through biotransformation can affect the solubility and reactivity of the compounds. The sesquiterpene cyclase-mediated synthesis of this compound in S. cerevisiae has been optimized to improve the yield, indicating that the physical properties such as solubility in the culture medium are conducive to extraction and purification . Additionally, the synthesis of this compound derivatives by Gliocladium roseum suggests that the hydroxylation reactions do not hinder the isolation of the products, which is indicative of favorable physical properties for subsequent chemical reactions .
Scientific Research Applications
Biosynthesis and Production
Biosynthesis Pathway : Cryptomeridiol is a eudesmane-type sesquiterpene diol and the active principle component of the antispasmodic Proximol. Its biosynthesis pathway involves a sesquiterpene cyclase in Tripterygium wilfordii, which catalyzes the formation of this compound from farnesyl pyrophosphate (FPP) (Tong et al., 2018).
Chemical-Microbiological Synthesis : Gliocladium roseum, a filamentous fungus, can biotransform hydroxyeudesmane derivatives, producing new this compound derivatives. This process involves hydroxylation at specific positions, leading to the formation of unique this compound and 4-epi-cryptomeridiol derivatives (García-Granados et al., 2002).
Medicinal Properties and Applications
Antispasmodic and Anti-Alzheimer's Properties : this compound has been identified as a natural product with potential anti-Alzheimer's disease and antispasmodic properties, indicating significant medicinal value (Junwei et al., 2018).
Inhibition of Platelet-Activating Factor Receptor : this compound exhibits a notable inhibitory effect on platelet-activating factor (PAF) receptor binding, suggesting potential use in conditions associated with excessive platelet activation (Moharam et al., 2012).
Anticancer Potential : this compound has shown efficacy against hepatocellular carcinoma (HCC) by aggravating pre-activated unfolded protein response (UPR) and activating Nur77, a therapeutic target in various cancer types. This indicates its potential in cancer therapy (Li et al., 2022).
Other Applications
- Agricultural Use : this compound has been identified as an active compound in extracts from Cryptomeria japonica leaves, showing growth inhibition activity against invasive plants, indicating potential agricultural applications (Tanaka et al., 2020).
Mechanism of Action
Target of Action
Proximadiol, also known as Cryptomeridiol, has been found to primarily target the Platelet-Activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in numerous physiological and pathological processes, including inflammation and thrombosis.
Mode of Action
Proximadiol interacts with its target, PAFR, by binding to it, thereby inhibiting its function . This interaction occurs at micromolar concentrations , suggesting a strong affinity between Proximadiol and PAFR. The inhibition of PAFR can lead to a decrease in platelet activation and aggregation, potentially contributing to its therapeutic effects.
Result of Action
The molecular and cellular effects of Proximadiol’s action are likely tied to its inhibition of PAFR. By inhibiting this receptor, Proximadiol may reduce platelet activation and aggregation, potentially leading to anti-thrombotic effects. Additionally, given PAFR’s role in inflammation, Proximadiol may also exhibit anti-inflammatory effects .
Future Directions
Cryptomeridiol has shown therapeutic efficacy in hepatocellular carcinoma by aggravating the pre-activated UPR and activating the silenced Nur77 . The identification of Nur77 as a molecular target of this compound provides a basis for improving the leads for the further development of anti-HCC drugs .
properties
IUPAC Name |
(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-13(2,16)11-6-9-14(3)7-5-8-15(4,17)12(14)10-11/h11-12,16-17H,5-10H2,1-4H3/t11-,12-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKDASYGWYYFIK-QHSBEEBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317282 | |
| Record name | Cryptomeridiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4666-84-6 | |
| Record name | Cryptomeridiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4666-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proximadiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004666846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cryptomeridiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROXIMADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2KBV9FZ9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cryptomeridiol?
A: this compound has the molecular formula C15H28O2 and a molecular weight of 236.37 g/mol. []
Q2: How is the structure of this compound determined?
A: The structure of this compound has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D experiments like COSY, HSQC, HMBC), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, ]
Q3: What is the significance of the diol structure in this compound's activity?
A: Studies comparing this compound with β-eudesmol, a related sesquiterpene, suggest that the diol structure in this compound is important for its growth inhibitory activity against certain plants like Robinia pseudoacacia. []
Q4: What are the reported biological activities of this compound?
A4: Research indicates that this compound possesses various biological activities, including:
- Antifungal activity: Exhibits moderate activity against Aspergillus niger, Trichophyton mentagrophytes, and Candida albicans. []
- Anti-inflammatory activity: Demonstrates anti-inflammatory effects in vitro and in vivo, potentially through downregulation of inflammatory cytokines (TNFα, IL1β), NFκB, and enzymes like Cox1, Cox2, and 5-Lox. []
- Melanogenesis inhibitory activity: Inhibits melanogenesis in mouse B16 melanoma cells stimulated with α-MSH, possibly by reducing the protein levels of MITF, tyrosinase, and TRP-2. []
- Platelet-activating factor (PAF) receptor binding inhibition: Shows a significant and concentration-dependent inhibitory effect on PAF receptor binding. []
- Growth-inhibitory activity: Inhibits the growth of radicle and hypocotyl in Robinia pseudoacacia seeds. []
Q5: How does this compound exert its therapeutic effects in hepatocellular carcinoma (HCC)?
A5: Research suggests that this compound exhibits therapeutic efficacy in HCC by:
- Aggravating pre-activated Unfolded Protein Response (UPR): Increases the activity of the IRE1α-ASK1 signaling pathway, commonly elevated in HCC. []
- Activating silenced Nur77: Induces the orphan nuclear receptor Nur77, which senses IRE1α-ASK1-JNK signaling, leading to mitochondrial translocation and loss of mitochondrial membrane potential. []
- Increasing cytotoxic reactive oxygen species (ROS): Aggravated ER stress and mitochondrial dysfunction result in elevated ROS production, ultimately leading to cell death. []
Q6: Can this compound be produced through biotechnological means?
A: Yes, the biosynthesis of this compound has been successfully reconstructed in Saccharomyces cerevisiae using modular pathway engineering and CRISPR-Cas9 systems. [] This approach has shown promising results in improving the yield of this compound production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



